3-(4-Hydroxyphenyl)hex-4-ynoic acid 3-(4-Hydroxyphenyl)hex-4-ynoic acid
Brand Name: Vulcanchem
CAS No.: 865233-34-7
VCID: VC7924661
InChI: InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)
SMILES: CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Molecular Formula: C12H12O3
Molecular Weight: 204.22

3-(4-Hydroxyphenyl)hex-4-ynoic acid

CAS No.: 865233-34-7

Cat. No.: VC7924661

Molecular Formula: C12H12O3

Molecular Weight: 204.22

* For research use only. Not for human or veterinary use.

3-(4-Hydroxyphenyl)hex-4-ynoic acid - 865233-34-7

Specification

CAS No. 865233-34-7
Molecular Formula C12H12O3
Molecular Weight 204.22
IUPAC Name 3-(4-hydroxyphenyl)hex-4-ynoic acid
Standard InChI InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)
Standard InChI Key QFYGPUAIMQUIOO-UHFFFAOYSA-N
SMILES CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Canonical SMILES CC#CC(CC(=O)O)C1=CC=C(C=C1)O

Introduction

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a unique organic compound characterized by the presence of a hydroxyphenyl group attached to a hexynoic acid chain. This compound has garnered attention in organic chemistry, biochemistry, and medicinal chemistry due to its versatile structure and potential applications, particularly in therapeutic fields such as anti-inflammatory and anticancer research. Its molecular formula is C12H12O3C_{12}H_{12}O_{3}, with a molecular weight of approximately 204.22 g/mol .

Structural Characteristics

The compound belongs to the class of alkyne-containing carboxylic acids, which are known for their reactivity and broad applications in synthetic organic chemistry. Its IUPAC name is 3-(4-hydroxyphenyl)hex-4-ynoic acid. The chemical structure can be represented as:

SMILES Notation: CC#CC(CC(=O)O)C1=CC=C(O)C=C1 .

Synthesis

The synthesis of 3-(4-hydroxyphenyl)hex-4-ynoic acid involves commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide. The process typically includes:

  • Formation of the Alkyne Group: Propargyl bromide is used to introduce the alkyne functionality.

  • Coupling with Hydroxyphenyl Moiety: Reactions with 4-hydroxybenzaldehyde or derivatives ensure the attachment of the hydroxyphenyl group.

  • Carboxylic Acid Formation: Oxidation or other functional group transformations yield the desired carboxylic acid.

Industrial-scale synthesis may employ optimized reaction conditions, continuous flow techniques, and automated purification systems to enhance scalability and efficiency.

Mechanism of Action

The biological activity of 3-(4-hydroxyphenyl)hex-4-ynoic acid is attributed to its interaction with specific enzymes and metabolic pathways. Studies suggest potential enzyme inhibition, which could lead to therapeutic effects such as:

  • Anti-inflammatory Action: Inhibition of enzymes involved in inflammatory pathways.

  • Anticancer Potential: Modulation of cellular mechanisms related to cancer proliferation.

Further research is ongoing to elucidate its precise biochemical pathways and therapeutic implications.

Applications

The compound has diverse applications across various scientific domains:

Medicinal Chemistry

Preliminary studies indicate potential anti-inflammatory and anticancer properties, making it a candidate for pharmacological exploration.

Synthetic Organic Chemistry

As an alkyne-containing carboxylic acid, it serves as a building block for synthesizing complex organic molecules.

Biological Probes

Its hydroxyphenyl group enhances its utility in studying biological pathways, particularly enzyme interactions .

Safety and Handling

Proper safety measures are essential when handling this compound due to potential hazards associated with its reactivity:

Hazard StatementsPrecautionary Statements
H302 (Harmful if swallowed)P261 (Avoid breathing dust/fume/gas/mist).
H315 (Causes skin irritation)P280 (Wear protective gloves/eye protection).
H319 (Causes eye irritation)P301+P312 (If swallowed, call poison center).

Comparative Analysis with Related Compounds

To highlight the uniqueness of 3-(4-hydroxyphenyl)hex-4-ynoic acid, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaUnique Features
3-(4-Hydroxyphenyl)propanoic acidC9H10O3C_9H_{10}O_3Shorter carbon chain
3-(4-Methoxyphenyl)hex-4-ynoic acidC13H14O3C_{13}H_{14}O_3Methoxy group instead of hydroxy
3-(4-Hydroxyphenyl)butanoic acidC10H12O3C_{10}H_{12}O_3Different pharmacological properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator